3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
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Overview
Description
3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the formation of the oxazole ring via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to biological targets, while the oxazole ring can contribute to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and antifungal activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anthelmintic properties.
Oxazole derivatives: Investigated for their anti-inflammatory and anticancer activities.
Uniqueness
3-Methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole is unique due to its combination of three distinct functional groups, each contributing to its diverse biological activities and potential applications. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-8-10(7-19-14-8)21(17,18)16-5-3-15(4-6-16)11-13-12-9(2)20-11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMZJKFYXFQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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